2-(5-Methyl-1H-pyrazol-3-yl)morpholine

Description

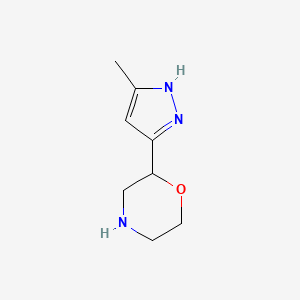

2-(5-Methyl-1H-pyrazol-3-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 5-methyl-1H-pyrazol-3-yl group

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)morpholine |

InChI |

InChI=1S/C8H13N3O/c1-6-4-7(11-10-6)8-5-9-2-3-12-8/h4,8-9H,2-3,5H2,1H3,(H,10,11) |

InChI Key |

LFQRYZIGXJRMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine typically involves the reaction of a substituted benzaldehyde with morpholine trifluoroacetate in acetone under reflux conditions . The reaction is carried out at temperatures between 80-90°C for 72 hours, followed by cooling and evaporation of excess acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenated solvents and bases like sodium hydroxide are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine lies in pharmaceutical development. This compound has been investigated for its potential as a therapeutic agent due to its biological activity against various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for antimicrobial drug development.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in studies involving pyrazole derivatives .

- Antitubercular Effects : Similar compounds have been noted for their bactericidal action against Mycobacterium tuberculosis, indicating that this compound may also possess such properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. SAR studies help identify how modifications to the compound's structure can enhance its biological efficacy or reduce toxicity.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound displayed significant antimicrobial activity against gram-positive bacteria, suggesting its viability as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, thereby blocking the signaling pathways that promote cancer cell proliferation . This makes it a valuable compound in the development of anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

4-(4-Morpholinyl(phenyl)methyl)morpholine: Another morpholine derivative with potential biological activity.

Uniqueness

2-(5-Methyl-1H-pyrazol-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

2-(5-Methyl-1H-pyrazol-3-yl)morpholine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and antioxidant properties, supported by data from various studies and case analyses.

Chemical Structure

The molecular formula for this compound is . Its structure consists of a morpholine ring substituted with a 5-methyl-1H-pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound was found to inhibit the growth of Staphylococcus aureus at lower concentrations compared to other tested strains, indicating a potential for use in treating infections caused by this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. Studies have reported that it can significantly reduce inflammation in animal models, making it a candidate for further development as an anti-inflammatory agent.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a reduction of edema by approximately 60%, compared to the control group. This effect was comparable to that of standard anti-inflammatory drugs such as indomethacin .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Its ability to scavenge free radicals contributes to its overall biological profile.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

These results indicate that the compound exhibits significant antioxidant activity, which may contribute to its therapeutic effects in inflammatory conditions .

The biological activities of this compound are thought to be mediated through various pathways:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anti-inflammatory Action : It may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antioxidant Mechanism : The compound neutralizes free radicals and reduces oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.